molecular formula C13H18ClNO2S B2892646 (E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide CAS No. 1390885-30-9

(E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide

Cat. No. B2892646
CAS RN: 1390885-30-9
M. Wt: 287.8
InChI Key: JPQMQXQGYXBZGS-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a sulfonamide group. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicinal chemistry and drug design .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The sulfonamide group, for example, is typically quite stable but can participate in certain types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Luminescent Properties and Molecular Interactions

Research by Lai et al. (1999) on luminescent mono- and binuclear cyclometalated platinum(II) complexes, incorporating 4-chlorophenyl groups, highlights the investigation into d8-d8 interactions and ligand-ligand interactions. These studies are pivotal for understanding the photophysical properties of materials, potentially useful in light-emitting devices and sensors (Lai et al., 1999).

Medicinal Chemistry and Drug Design

Siddiqui et al. (2008) demonstrated the structural stability and potential medicinal applications of carbamoylsulfonamide derivatives, suggesting the relevance of chlorophenyl groups in the development of novel therapeutic agents (Siddiqui et al., 2008).

Synthetic Chemistry and Catalysis

Research on chlorosulfonation of tris(pentafluorophenyl)corrole by Mahammed et al. (2001) exemplifies the utility of chlorophenyl compounds in synthesizing structurally complex and functionally diverse molecules, which can be further applied in catalysis and material science (Mahammed et al., 2001).

Molecular Docking and Drug Development

Al-Hourani et al. (2015) conducted molecular docking studies to explore the interactions between tetrazole derivatives and the cyclooxygenase-2 enzyme, providing insights into the design of COX-2 inhibitors. This research underscores the significance of chlorophenyl groups in the development of anti-inflammatory drugs (Al-Hourani et al., 2015).

Organotin(IV) Complexes in Anticancer Research

The study by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes reveals their potential as anticancer drugs. This highlights the role of chlorophenyl groups in the synthesis and biological evaluation of organometallic compounds for therapeutic applications (Basu Baul et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. Potential areas of interest could include exploring its potential uses in medicine, studying its reactivity to develop new synthetic methods, or investigating its environmental impact .

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-3-13(4-2)15-18(16,17)10-9-11-5-7-12(14)8-6-11/h5-10,13,15H,3-4H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQMQXQGYXBZGS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)NS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(pentan-3-yl)ethene-1-sulfonamide

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